molecular formula C10H15NO B14318426 6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole CAS No. 112586-86-4

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole

Cat. No.: B14318426
CAS No.: 112586-86-4
M. Wt: 165.23 g/mol
InChI Key: GVSJSNGIWBZZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a cyclopentane ring fused to the oxazole ring, with a butenyl side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide can yield oxazole derivatives under mild conditions . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization process .

Industrial Production Methods

Industrial production of oxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic agents, such as AuCl3, can enhance the efficiency of the cyclization process . Additionally, the reaction conditions are carefully controlled to maintain the stability of the compound and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole is unique due to its fused cyclopentane ring and butenyl side chain, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

112586-86-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

6-but-3-en-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole

InChI

InChI=1S/C10H15NO/c1-3-7(2)9-5-4-8-6-12-11-10(8)9/h3,7-9H,1,4-6H2,2H3

InChI Key

GVSJSNGIWBZZCE-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1CCC2C1=NOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.